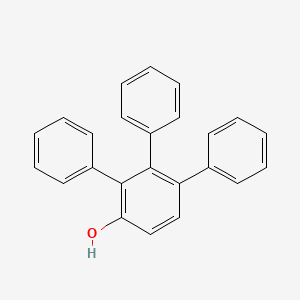

2,3,4-Triphenylphenol

Description

Properties

CAS No. |

62627-53-6 |

|---|---|

Molecular Formula |

C24H18O |

Molecular Weight |

322.4 g/mol |

IUPAC Name |

2,3,4-triphenylphenol |

InChI |

InChI=1S/C24H18O/c25-22-17-16-21(18-10-4-1-5-11-18)23(19-12-6-2-7-13-19)24(22)20-14-8-3-9-15-20/h1-17,25H |

InChI Key |

FBKRJCSYOMDOKB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=C(C=C2)O)C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Procedure

Treatment of 3-(1,2,3-triphenylcycloprop-2-enyl)propanoic acid with oxalyl chloride ($$C2O2Cl_2$$) induces a cascade transformation. The reaction proceeds at ambient temperature in anhydrous dichloromethane, with gradual addition of oxalyl chloride to the substrate. This method achieves moderate to high yields (reported qualitatively in literature), though exact quantitative data remain unspecified in available sources.

The critical steps include:

- Acyl chloride formation : Conversion of the carboxylic acid group to an acid chloride.

- Intramolecular cyclization : A six-membered transition state facilitates proton transfer and aromatic ring formation.

- Rearomatization : Loss of carbon dioxide ($$CO_2$$) and hydrogen chloride ($$HCl$$) yields the final phenolic product.

Mechanistic Insights

The reaction pathway likely involves a conjugated dienone intermediate, where the cyclopropane ring undergoes electrocyclic opening under the influence of electron-withdrawing groups. Density functional theory (DFT) calculations on analogous systems suggest a suprafacial-sigmatropic shift stabilizes the transition state (Figure 1).

$$\text{Cyclopropane opening} \rightarrow \text{Dienone intermediate} \rightarrow \text{Aromatization}$$

Alternative Synthetic Routes

Transition Metal-Catalyzed Coupling

Modern cross-coupling strategies using palladium catalysts (e.g., $$Pd(PPh3)4$$) could theoretically assemble the triaryl structure. A Suzuki-Miyaura approach might employ:

- Borylation of phenol : Protection of the hydroxyl group as a boronic ester.

- Sequential coupling : Reaction with three distinct aryl halides under controlled conditions.

This method remains hypothetical for this compound but aligns with established protocols for polyarylphenols.

Comparative Analysis of Methodologies

Industrial Considerations and Challenges

Large-scale production faces two primary obstacles:

- Precursor availability : The cyclopropane starting material requires multistep synthesis, increasing costs.

- Waste management : Acidic byproducts ($$HCl$$) necessitate neutralization systems, adding to operational complexity.

Recent advances in flow chemistry could mitigate these issues by enabling continuous processing of sensitive intermediates.

Chemical Reactions Analysis

Types of Reactions

2,3,4-Triphenylphenol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinones or other oxygenated derivatives.

Reduction: Reduction reactions can convert the phenol to cyclohexanol derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) can be used under acidic or basic conditions.

Major Products Formed

The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated phenols.

Scientific Research Applications

2,3

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The position, number, and nature of substituents significantly influence the physical and chemical behavior of phenolic compounds. Below is a comparison of 2,3,4-Triphenylphenol with key analogs:

Key Observations :

- Hydrophobicity: this compound’s three phenyl groups likely render it highly hydrophobic compared to methyl or methoxy derivatives, impacting its solubility in organic solvents .

- Thermal Stability : Bulky substituents (e.g., phenyl) increase melting points due to restricted molecular motion and enhanced intermolecular interactions .

- Electronic Effects: Electron-withdrawing groups (e.g., Cl) increase acidity, while electron-donating groups (e.g., OCH3) reduce it. Triphenylphenol’s acidity would depend on the electron-withdrawing nature of the phenyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.